

Comparative Analysis of Tetrachlorobutane Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 2,2,3,3-Tetrachlorobutane

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An in-depth comparison of the physical, chemical, and toxicological properties of various tetrachlorobutane isomers, providing essential data and experimental insights for researchers, scientists, and drug development professionals.

Tetrachlorobutane ($C_4H_6Cl_4$) exists in several constitutional and stereoisomeric forms, each possessing unique physicochemical properties that influence their reactivity, utility, and biological impact. This guide offers a comparative analysis of key tetrachlorobutane isomers, presenting available experimental data and outlining standard protocols for their characterization. A thorough understanding of these differences is critical for applications ranging from chemical synthesis to toxicological assessment.

Isomers of Tetrachlorobutane

The primary constitutional isomers of tetrachlorobutane include:

- 1,1,1,2-Tetrachlorobutane
- 1,1,2,2-Tetrachlorobutane
- 1,1,2,3-Tetrachlorobutane
- 1,1,3,3-Tetrachlorobutane
- 1,2,3,4-Tetrachlorobutane

- **2,2,3,3-Tetrachlorobutane**

Furthermore, 1,2,3,4-tetrachlorobutane exhibits stereoisomerism, existing as a meso compound and a pair of enantiomers (a racemic mixture).^[1] These subtle structural variations can lead to significant differences in physical properties and chemical behavior.

Data Presentation: Physical Properties

A comparative summary of the available physical property data for various tetrachlorobutane isomers is presented below. It is important to note that much of the publicly available data is estimated or computationally derived, with experimentally determined values being less common for some isomers.

Isomer	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³)
1,1,1,2-Tetrachlorobutane	39966-95-5	195.90	191.03 (estimate)[1]	28.17 (estimate)[1]	1.3907[1]
1,1,2,2-Tetrachlorobutane	79267-31-5	195.90	Not Available	Not Available	Not Available
1,1,2,3-Tetrachlorobutane	---	195.90	Not Available	Not Available	Not Available
1,1,3,3-Tetrachlorobutane	39185-82-5	195.90	Not Available	Not Available	Not Available
1,2,3,4-Tetrachlorobutane (mixture of isomers)	3405-32-1	195.90	191.03 (estimate)[2]	28.17 (estimate)[2]	1.3920 (estimate)[2]
meso-1,2,3,4-Tetrachlorobutane	28507-96-2	195.90	Not Available	~73	Not Available
dl-1,2,3,4-Tetrachlorobutane (racemic)	---	195.90	Not Available	< 0	Not Available
2,2,3,3-Tetrachlorobutane	14499-87-7	195.90	166.7[3]	Not Available	1.397[3]

Solubility: Generally, tetrachlorobutane isomers exhibit low solubility in water due to their non-polar hydrocarbon backbone.[4] They are more soluble in organic solvents such as hexane,

acetone, and toluene.[4] The solubility can be influenced by temperature, with increased temperatures often leading to higher solubility.[4]

Chemical Reactivity: A Comparative Overview

The reactivity of tetrachlorobutane isomers is primarily dictated by the position of the chlorine atoms, which influences their susceptibility to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The carbon-chlorine bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the rate of nucleophilic substitution is highly dependent on steric hindrance around the reaction center. Isomers with chlorine atoms on tertiary carbons are expected to favor S_N1 reactions, while those on primary carbons are more likely to undergo S_N2 reactions. The presence of multiple bulky chlorine atoms on adjacent carbons, as seen in isomers like **2,2,3,3-tetrachlorobutane**, can significantly hinder nucleophilic attack.

Elimination (Dehydrochlorination): Tetrachlorobutane isomers can undergo elimination reactions in the presence of a base to form dichlorobutadienes. This reaction is of industrial significance, particularly the dehydrochlorination of 1,2,3,4-tetrachlorobutane to produce 2,3-dichloro-1,3-butadiene, a monomer for synthetic rubber.[4] Studies have shown that the stereochemistry of the starting material influences the product distribution. For instance, the solid meso-1,2,3,4-tetrachlorobutane and the liquid racemic isomer yield different ratios of intermediate trichlorobutenes upon dehydrochlorination.

Toxicity and Biological Effects

Detailed comparative toxicological data for all tetrachlorobutane isomers is limited. However, halogenated hydrocarbons as a class are known to exhibit varying degrees of toxicity. For 1,2,3,4-tetrachlorobutane, GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[5] Animal studies on tetrachlorobenzenes, a related class of compounds, have shown dose-dependent effects on the liver, thyroid, kidney, and lungs, with toxicity varying between isomers. Given the structural similarities, it is plausible that different tetrachlorobutane isomers will also exhibit varying toxicological profiles.

Experimental Protocols

Accurate characterization and differentiation of tetrachlorobutane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify different tetrachlorobutane isomers in a mixture and to obtain their mass spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve the sample mixture in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5ms or equivalent). A temperature program is used to elute the isomers based on their boiling points and interaction with the stationary phase.
- **MS Detection:** The eluting compounds are introduced into a mass spectrometer, typically using electron ionization (EI). The resulting mass spectra, which show the molecular ion and characteristic fragmentation patterns, are used to identify the individual isomers. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) is a key feature in the mass spectra of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

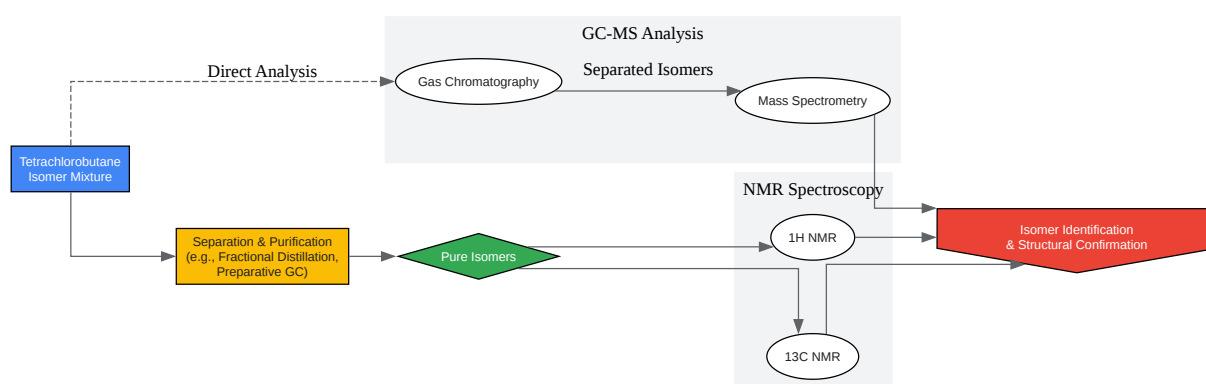
Objective: To determine the precise structure of each isomer by analyzing the chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Methodology:

- **Sample Preparation:** Dissolve a purified sample of the isomer in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.
- **^1H NMR Spectroscopy:** The number of signals, their chemical shifts (influenced by the proximity of electronegative chlorine atoms), splitting patterns (due to spin-spin coupling with neighboring protons), and integration values (proportional to the number of protons) provide detailed information about the connectivity of hydrogen atoms in the molecule.

- ^{13}C NMR Spectroscopy: The number of unique signals in the proton-decoupled ^{13}C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the isomer, providing valuable information about the carbon skeleton and symmetry of the molecule.

Visualization of Isomer Differentiation Workflow



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